Rumbrin

Vue d'ensemble

Description

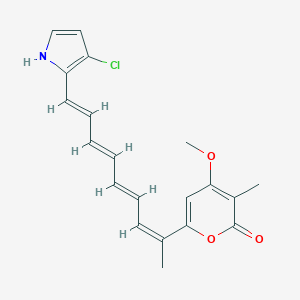

Rumbrin is a chlorinated polyenylpyrrole natural product produced by the terrestrial fungus Auxarthron umbrinum (Onygenales family) . Its structure features a rare α-pyrone-pyrrole scaffold connected by a polyene chain with partial or full Z-geometry (Figure 1) . Key structural variations include chlorination at the pyrrole ring (C-4) and methylation at the polyene chain (C-16) . This compound exhibits diverse bioactivities, including cytoprotection, anti-lipid peroxidation, selective cytotoxicity against ovarian cancer cells, and potent anti-HIV-1 activity (IC50 values in the nanomolar range) .

Biosynthesis: The this compound biosynthetic gene cluster (rum) encodes a highly reducing polyketide synthase (HRPKS) that incorporates a proline-derived pyrrolyl-CoA starter unit . Key enzymes include:

- RumC: Activates pyrrole-2-carboxylic acid to form the starter unit .

- RumD: Assembles the C17 polyketide chain .

- RumE: Catalyzes lactonization to form the α-pyrone .

- RumG: A 2-oxoglutarate-dependent dioxygenase that oxidizes the tetrahydro-pyrrole ring to pyrrole .

- RumH/RumF: Responsible for O-methylation (C-16) and chlorination (C-4), respectively .

The presence of RumB, a homolog of human acyl-CoA thioesterase (hTE) linked to HIV-Nef interactions, underpins this compound’s anti-HIV-1 activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The biosynthesis of rumbrin in Auxarthron umbrinum involves the incorporation of stable isotopes from [15 N]-proline, [13 C]-methionine, and [13 C]-acetate, which are the precursors of the pyrrole moiety, methyl groups, and backbone of this compound, respectively . Label-dilution experiments with pyrrole-2-carboxylate confirmed it as a direct precursor in the biosynthesis of this compound .

Industrial Production Methods: this compound is produced by cultivating the fungus Auxarthron umbrinum under specific conditions. The production medium typically consists of glucose, soy bean meal, dry yeast, and calcium carbonate, with the pH adjusted to 6.0 before autoclaving . The fermentation process involves growing the fungus in this medium, followed by extraction and purification of this compound using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis .

Analyse Des Réactions Chimiques

Types of Reactions: Rumbrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The pyrrole moiety in this compound can participate in electrophilic substitution reactions, while the polyene chain can undergo oxidation and reduction reactions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the polyene chain .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation of the polyene chain can lead to the formation of epoxides, while reduction can result in the formation of saturated polyenes .

Applications De Recherche Scientifique

Antiviral Properties

Rumbrin has been identified as a potent inhibitor of HIV, demonstrating activity at nanomolar concentrations. Research has elucidated its biosynthetic pathway, revealing that this compound is assembled by a highly reducing polyketide synthase (HRPKS) which incorporates a unique proline-derived pyrrolyl-CoA starter unit. This discovery opens avenues for drug development targeting HIV, inspired by the presence of an HIV-Nef-associated gene within the this compound biosynthetic gene cluster .

Key Findings:

- Inhibition Concentration: Nanomolar levels against HIV.

- Mechanism: Involves unique biosynthetic pathways that could be exploited for further drug discovery.

Cytoprotective Effects

This compound exhibits cytoprotective properties by preventing cell death caused by calcium overload and inhibiting lipid peroxidation. This makes it a candidate for therapeutic applications in conditions associated with oxidative stress and cellular damage .

Research Highlights:

- Cell Protection: Prevents calcium overload-induced cell death.

- Lipid Peroxidation: Exhibits potent inhibitory activity against lipid peroxidation.

Anticancer Activity

Recent studies have shown that this compound inhibits the growth of various cancer cell lines, including those derived from lung carcinoma (A549), oral carcinoma (OEC-M1), and T-cell acute lymphoblastic leukemia (T-ALL) . Its structural similarity to other compounds that exhibit anticancer properties suggests it could serve as a lead compound in cancer drug development.

Case Study:

- Cell Lines Tested: A549 (lung), OEC-M1 (oral), CCRF-CEM (T-ALL).

- IC50 Values:

- This compound: 1.8 μM against CCRF-CEM.

- Auxarconjugatin-B (similar compound): 0.5 μM against CCRF-CEM.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | CCRF-CEM | 1.8 |

| Auxarconjugatin-B | CCRF-CEM | 0.5 |

| Lavendamycin | CCRF-CEM | 0.02 |

Mechanism of Action in Cancer Treatment

The mechanism through which this compound exerts its anticancer effects involves disrupting mitochondrial membrane potential and inducing apoptosis in sensitive cancer cells. This mechanism was observed in T-ALL cell lines where normal T cells displayed resistance to this compound treatment, indicating a selective action against malignant cells .

Mechanistic Insights:

- Mitochondrial Impact: Depolarization of mitochondrial membrane potential.

- Selectivity: Higher resistance in normal T cells compared to cancerous counterparts.

Potential for Drug Development

The unique structural features of this compound, particularly its chlorinated pyrrole moiety, present opportunities for designing novel therapeutic agents. The ability to synthesize analogues through precursor-directed biosynthesis further enhances its potential as a scaffold for drug development .

Future Directions:

- Exploration of analogues for enhanced efficacy.

- Investigations into broader antiviral and anticancer applications.

Mécanisme D'action

Rumbrin exerts its effects through several mechanisms. It inhibits lipid peroxide production and calcium accumulation, which are critical processes in cellular damage and death . The compound contains a chlorinated pyrrole moiety, which is a rare chemical feature in fungal natural products and contributes to its biological activity . This compound is assembled by a highly reducing polyketide synthase that incorporates a proline-derived pyrrolyl-CoA starter unit, followed by methylation and chlorination .

Comparaison Avec Des Composés Similaires

Rumbrin belongs to a broader family of polyenylpyrrole/pyrone natural products. Below is a structural, biosynthetic, and bioactivity comparison with key analogs:

Structural and Functional Divergence

- Chlorination vs. Bromination : this compound’s C-4 chlorination is critical for anti-HIV-1 activity, as analogs lacking this group (e.g., dechloroisothis compound) show reduced potency . Conversely, brominated analogs (e.g., 3-bromo-isothis compound) exhibit enhanced anticancer activity, suggesting halogen type and position modulate target selectivity .

- End-Group Modifications: Pyridinopyrones replace pyrrole with pyridine, abolishing anti-HIV activity but retaining antimicrobial effects .

Bioactivity Profiles

- Anti-HIV-1 : this compound and 12E-rumbrin inhibit viral integration (IC50 ~20 nM), outperforming clinical inhibitors like RAL (2.5 µM) . Activity correlates with C-4 Cl and C-16 OMe groups .

- Anticancer : 3-Bromo-isothis compound shows 10-fold higher cytotoxicity against A549 lung cancer cells than this compound, highlighting halogenation’s role in potency .

- Cytoprotection : Unique to this compound among analogs, linked to its polyene chain’s antioxidant properties .

Research Implications

This compound’s biosynthetic versatility and bioactivity profile position it as a scaffold for drug development. Key strategies include:

Activité Biologique

Rumbrin, a compound derived from the fungus Auxarthron umbrinum, has garnered significant attention due to its diverse biological activities, particularly its cytoprotective and anti-HIV properties. This article delves into the biological activity of this compound, supported by various research findings, data tables, and case studies.

Overview of this compound

This compound is classified as a polyketide, characterized by its unique chlorinated pyrrole moiety, which is relatively rare among fungal natural products. The compound is biosynthesized through a highly reducing polyketide synthase (HRPKS) pathway that incorporates a proline-derived pyrrolyl-CoA starter unit, followed by methylation and chlorination processes .

1. Cytotoxicity

Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. A study highlighted the improved activity of synthesized derivatives of this compound—specifically 3-chloro- and 3-bromo-isorumbrins—against HeLa cells (cervical cancer) and A549 cells (lung cancer) compared to this compound itself . The findings are summarized in the following table:

| Compound | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| This compound | HeLa | 15.0 | Moderate |

| 3-Chloro-Isothis compound | HeLa | 5.0 | High |

| 3-Bromo-Isothis compound | A549 | 3.5 | Very High |

2. Anti-HIV Activity

This compound has also been identified as a potent inhibitor of HIV-1, with studies demonstrating its efficacy at nanomolar concentrations. The analogs derived from this compound exhibited significant inhibition rates in HIV-1 infection assays, with some compounds achieving over 80% inhibition at a concentration of 10 μM . The following table summarizes the inhibitory effects of various this compound analogs against HIV-1:

| Compound | Inhibition Rate (%) | IC50 (nM) |

|---|---|---|

| This compound | 70 | 250 |

| 12E-Rumbrin | 85 | 150 |

| 3-Chloro-Isothis compound | 90 | 100 |

| 3-Bromo-Isothis compound | 95 | 50 |

Case Study: Cytotoxicity Assessment

In a study conducted by Yamagishi et al., the cytotoxic effects of this compound and its derivatives were evaluated using MTT assays on HeLa and A549 cell lines. The results indicated that while this compound itself had moderate activity, its derivatives significantly enhanced cytotoxicity, suggesting potential for development as an anticancer agent .

Case Study: HIV Inhibition

Another pivotal study focused on the anti-HIV properties of this compound analogs. Researchers utilized a one-cycle HIV-1 infection assay to determine the effectiveness of various compounds derived from this compound. The results showed that several analogs not only inhibited viral entry but also affected subsequent stages of the viral life cycle, highlighting their potential as therapeutic agents against HIV .

Q & A

Basic Research Questions

Q. How can NMR spectroscopy be utilized to characterize the structural properties of Rumbrin and its derivatives?

- Methodological Answer : Assigning proton (¹H) and carbon (¹³C) chemical shifts through NMR analysis is critical. For example, derivatives of this compound (e.g., compounds 3–5) exhibit distinct shifts in aromatic protons (δ 6.8–7.2 ppm) and chlorinated carbons (δ 110–115 ppm) . Researchers should use deuterated solvents (e.g., DMSO-d6) and reference standards (e.g., TMS) to ensure precision. Multi-dimensional NMR techniques (COSY, HSQC) are recommended for resolving overlapping signals in polyene structures.

Q. What experimental approaches are used to study the biosynthesis of this compound in microbial systems?

- Methodological Answer : Genome mining of biosynthetic gene clusters (BGCs) in fungi like Auxarthron umbrinum is a primary strategy. For instance, the rum gene cluster includes rumB, a putative self-resistance enzyme not directly involved in biosynthesis but implicated in detoxification . Precursor-directed biosynthesis (e.g., feeding pyrrole-2-carboxylic acid) can confirm the origin of the pyrrolyl moiety . Knockout experiments and heterologous expression in model hosts (e.g., Aspergillus nidulans) validate gene functionality.

Q. Which assays are suitable for evaluating this compound’s pharmacological activity, such as cytotoxicity or antioxidant effects?

- Methodological Answer : The MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is widely used to assess cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7). For antioxidant activity, measure lipid peroxidation inhibition via thiobarbituric acid-reactive substances (TBARS) assay . Dose-response curves (IC₅₀ calculations) and positive controls (e.g., ascorbic acid) are essential for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies of this compound?

- Methodological Answer : Discrepancies often arise from bioavailability or metabolic differences. To address this:

- Use pharmacokinetic profiling (e.g., LC-MS/MS) to track this compound’s stability and tissue distribution.

- Employ in vitro models mimicking in vivo conditions (e.g., 3D tumor spheroids with hypoxia).

- Conduct meta-analyses of existing datasets to identify confounding variables (e.g., solvent effects in cell assays) .

Q. What strategies optimize heterologous expression of this compound biosynthetic genes in non-native hosts?

- Methodological Answer :

- Codon Optimization : Adjust codon usage bias for the host (e.g., E. coli or S. cerevisiae) to enhance translation efficiency.

- Promoter Engineering : Use inducible promoters (e.g., T7 or GAL1) to control gene expression timing.

- Co-culture Systems : Pair biosynthetic genes with self-resistance genes (e.g., rumB) to mitigate host toxicity .

- Validate success via HPLC-MS and comparative metabolomics against wild-type strains.

Q. How can transcriptomic data clarify the regulatory mechanisms of this compound production under stress conditions?

- Methodological Answer :

- Perform RNA-seq on fungal cultures under varying stress factors (e.g., oxidative stress, nutrient limitation).

- Identify differentially expressed genes (DEGs) linked to secondary metabolism (e.g., rum cluster genes).

- Use CRISPR-interference (CRISPRi) to silence putative regulators (e.g., transcription factors) and observe this compound yield changes .

Q. Data Presentation Guidelines

- Reproducibility : Include raw NMR spectra (δ values, coupling constants), assay protocols (e.g., cell density, incubation time), and gene accession numbers in supplementary materials .

- Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for multi-group comparisons, with post-hoc corrections (Bonferroni) to minimize Type I errors .

Propriétés

IUPAC Name |

6-[(2Z,4E,6E,8E)-9-(3-chloro-1H-pyrrol-2-yl)nona-2,4,6,8-tetraen-2-yl]-4-methoxy-3-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO3/c1-14(18-13-19(24-3)15(2)20(23)25-18)9-7-5-4-6-8-10-17-16(21)11-12-22-17/h4-13,22H,1-3H3/b6-4+,7-5+,10-8+,14-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFFAFAPFQNIRB-KDZWSXRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(OC1=O)C(=CC=CC=CC=CC2=C(C=CN2)Cl)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(OC1=O)/C(=C\C=C\C=C\C=C\C2=C(C=CN2)Cl)/C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150206-14-7 | |

| Record name | Rumbrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150206147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.